The synthesis of 3-(aminomethyl)pyridyl salicylate can be achieved through several methods. One notable approach involves a one-pot reaction utilizing 1-amidopyridin-1-ium salts with aminals, followed by reductive cleavage of the N–N bond. This method emphasizes C3-selective formal C–H activation of pyridine, resulting in the formation of the desired compound through a Mannich-type reaction .
Another method involves biocatalysis, where carboxylic acid reductase from Neurospora crassa is co-expressed to facilitate the synthesis of 3-(aminomethyl)pyridine. This innovative approach showcases the potential for using whole-cell biocatalysis in organic synthesis, providing a sustainable and efficient alternative to traditional chemical methods .
The technical details surrounding these synthesis methods include specific reaction conditions such as temperature, solvent choice, and catalyst presence. For instance, the one-pot method may require controlled temperatures to ensure optimal reaction rates and yields. In contrast, biocatalytic methods typically operate under mild conditions, which can enhance selectivity and reduce by-products.
3-(Aminomethyl)pyridyl salicylate can participate in various chemical reactions due to its functional groups. It may undergo nucleophilic substitutions or electrophilic additions typical of aromatic compounds. Additionally, it can act as a ligand in coordination chemistry due to the nitrogen atom in the pyridine ring.
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or other reagents. For instance, its interaction with enzymes or other biological molecules could lead to significant alterations in its chemical behavior.
The mechanism of action for 3-(aminomethyl)pyridyl salicylate often relates to its biological activity as an inhibitor or modulator in enzymatic pathways. For example, derivatives of salicylic acid have been shown to inhibit enzymes like glycolate oxidase and lactate dehydrogenase . The binding interactions typically involve hydrogen bonding and hydrophobic interactions between the compound and the active site of the target enzyme.
Research indicates that these interactions can lead to significant decreases in enzymatic activity, suggesting potential therapeutic applications in managing conditions associated with enzyme overactivity.
Relevant data on these properties can be found in databases such as Sigma-Aldrich and PubChem .
3-(Aminomethyl)pyridyl salicylate has various scientific uses:
3-(Aminomethyl)pyridyl salicylate is classified as an organic salt formed through the acid-base reaction between 3-(aminomethyl)pyridine (a basic component) and salicylic acid (an acidic component). Its systematic IUPAC name is 3-(aminomethyl)pyridinium 2-hydroxybenzoate, reflecting the protonation state of the pyridine nitrogen and the deprotonated carboxylic acid group of salicylate. The molecular formula is C₁₃H₁₄N₂O₃, derived from the combination of the cation (C₆H₈N₂⁺) and anion (C₇H₅O₃⁻), with a molecular weight of 246.27 g/mol [1] [3].
The compound's structure integrates two pharmacologically significant moieties:
Table 1: Molecular Identity of 3-(Aminomethyl)pyridyl Salicylate
Property | Value |
---|---|
IUPAC Name | 3-(Aminomethyl)pyridinium 2-hydroxybenzoate |
Molecular Formula | C₁₃H₁₄N₂O₃ |
CAS Registry Number | Not explicitly provided (precursor: 3731-52-0) |
Structural Components | 3-(Aminomethyl)pyridinium cation; Salicylate anion |
Precursor Applications | Nicotinyl alcohol, Picotamide (pharma); Acetamiprid (agro) [5] |
While direct spectroscopic data for 3-(aminomethyl)pyridyl salicylate is limited in the available literature, its characterization can be inferred from established analyses of its ionic constituents and analogous compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy:The cation, 3-(aminomethyl)pyridine, would exhibit characteristic pyridyl proton signals between δ 8.4–8.6 ppm (H2, H4, H6) and δ 7.7–7.9 ppm (H5). The methylene group (-CH₂-NH₂) typically resonates near δ 4.0 ppm. The salicylate anion would show aromatic proton signals at δ 6.6–8.0 ppm, with the phenolic hydroxyl proton appearing as a broad singlet above δ 10 ppm [2] [6].
Infrared (IR) Spectroscopy:Key absorptions include:
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 247.0954 [M+H]⁺ for C₁₃H₁₄N₂O₃, with fragmentation patterns reflecting cleavage between the pyridyl and aminomethyl groups (e.g., m/z 107 for protonated 3-aminomethylpyridine) and decarboxylation of salicylate (m/z 93 for C₆H₅O⁻) [6].
Table 2: Key Spectral Signatures of 3-(Aminomethyl)pyridyl Salicylate
Technique | Key Predicted/Reported Signals |
---|---|
¹H NMR | Pyridyl H: δ 8.4–8.6 ppm (H2,H4,H6); δ 7.7–7.9 ppm (H5); -CH₂-: δ ~4.0 ppm; Salicylate H: δ 6.6–8.0 ppm; Phenolic -OH: δ >10 ppm |
IR | N⁺-H stretch: 2500–3000 cm⁻¹; Carboxylate: 1550–1610 cm⁻¹ (asym), 1400–1450 cm⁻¹ (sym); Phenolic O-H: 3200–3500 cm⁻¹ |
HRMS | [M+H]⁺: m/z 247.0954; Fragments: m/z 109 (C₆H₈N₂⁺), 93 (C₆H₅O⁻) |
No crystal structure for 3-(aminomethyl)pyridyl salicylate is reported in the Crystallography Open Database (COD) or other sources within the search results [4]. This absence highlights a gap in the structural characterization of this compound. However, insights can be drawn from related systems:
3-(Aminomethyl)pyridyl salicylate exhibits distinct structural and functional differences compared to other salicylate derivatives, particularly in its hybrid ionic nature and potential biological interactions:
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